(Bromomethyl)phosphonic acid

Descripción general

Descripción

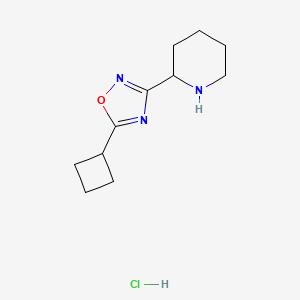

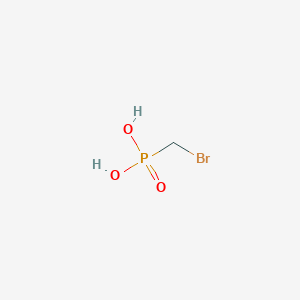

(Bromomethyl)phosphonic acid is a chemical compound with the molecular formula CH4BrO3P . It is used in various applications, including pharmaceutical testing .

Synthesis Analysis

The synthesis of phosphonic acids, including (Bromomethyl)phosphonic acid, can be achieved through several methods. One of the most effective methods is the dealkylation of dialkyl phosphonates under acidic conditions (HCl) or using the McKenna procedure, which involves a two-step reaction that makes use of bromotrimethylsilane followed by methanolysis .

Molecular Structure Analysis

The molecular structure of (Bromomethyl)phosphonic acid is characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom . The molecular weight of the compound is 174.92 g/mol .

Physical And Chemical Properties Analysis

(Bromomethyl)phosphonic acid has a molecular weight of 174.92 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 .

Aplicaciones Científicas De Investigación

1. Synthesis of Phosphonic Acids

(Bromomethyl)phosphonic acid plays a significant role in the synthesis of various phosphonic acids. These acids have wide applications in diverse fields such as chemistry, biology, and physics. The synthesis methods of phosphonic acids include the use of dialkyl or diaryl phosphonate, dichlorophosphine or dichlorophosphine oxide, and phosphonodiamide, among others (Sevrain et al., 2017).

2. Material Sciences and Polymer Chemistry

In material sciences, (bromomethyl)phosphonic acid derivatives are used to synthesize high-molecular-weight polymers with specific properties like thermal, oxidative, and dimensional stability. These polymers have potential applications in areas like fuel cell technologies (Liu et al., 2006).

3. Organic Molecule Functionalization

ω-Bromoalkylphosphonates, derived from (bromomethyl)phosphonic acid, are gaining attention for their role in the functionalization of complex organic molecules. This has implications in biomedical and photo(electro)chemical applications (Forchetta et al., 2021).

4. Surface and Interface Control in Nanomaterials

Phosphonic acids, including those derived from (bromomethyl)phosphonic acid, are increasingly used for controlling surface and interface properties in the synthesis of nanomaterials and in the development of hybrid or composite materials (Guerrero et al., 2013).

5. Synthesis of Functionalized Phosphonates

Functional derivatives of (bromomethyl)phosphonic acid have been explored for their chemical properties, leading to the creation of diverse compounds like silylamidophosphonate, silyl phosphonate, and isothiocyanatophosphonate. These compounds have potential applications in various chemical processes (Kibardina et al., 2004).

6. Hybrid Dielectric Capacitors

In the field of electronics, (bromomethyl)phosphonic acid derivatives are used in surface-initiated polymerization for creating hybrid capacitors with high energy density. This has implications in the development of advanced electronic devices (Paniagua et al., 2014).

7. Agricultural Applications

Phosphonic acids, including those derived from (bromomethyl)phosphonic acid, are extensively used as crop protectants in agriculture, particularly against oomycete diseases. They play a crucial role in forest and ecosystem protection from pathogens (Dann & McLeod, 2020).

Propiedades

IUPAC Name |

bromomethylphosphonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4BrO3P/c2-1-6(3,4)5/h1H2,(H2,3,4,5) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYWFWDQOWQBTHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(P(=O)(O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4BrO3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Bromomethyl)phosphonic acid | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 6-acetyl-2-(2-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2558261.png)

![3-(3-chlorobenzyl)-9-(furan-2-ylmethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2558262.png)

![5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzenesulfonamide](/img/structure/B2558265.png)

![1-({2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)-4-methylpiperidine](/img/structure/B2558266.png)

![N-allyl-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2558273.png)